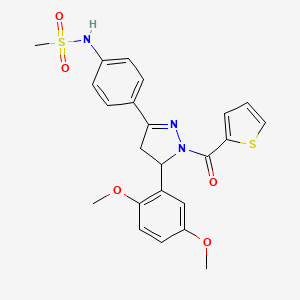

N-(4-(5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Background and Significance in Medicinal Chemistry

Thiophene, pyrazole, and sulfonamide represent three distinct heterocyclic scaffolds with well-established pharmacological profiles. Thiophene derivatives, such as cephalothin and tioconazole, have demonstrated broad-spectrum antimicrobial activity by disrupting microbial cell membrane integrity. Pyrazole-containing compounds, including sulphaphenazole, exhibit dihydrofolate reductase (DHFR) inhibitory effects critical for antimetabolite therapies. Sulfonamides, exemplified by sulfathiazole, target bacterial folate synthesis through competitive inhibition of para-aminobenzoic acid (PABA) utilization.

The hybridization of these pharmacophores capitalizes on synergistic interactions between their distinct mechanisms of action. For instance, thiophene’s lipophilic aromatic system enhances membrane permeability, while pyrazole’s hydrogen-bonding capacity facilitates enzyme active-site interactions. Sulfonamide groups contribute both target specificity and improved aqueous solubility through their polar sulfonyl moieties. This tripartite integration addresses key challenges in drug design, including microbial resistance and bioavailability limitations.

Historical Development of Pyrazoline-Based Sulfonamides

The evolution of pyrazoline-sulfonamide hybrids traces back to early 20th-century combination therapies, where separate administration of sulfa drugs and heterocyclic antimicrobials revealed additive effects against Gram-positive pathogens. Covalent linkage strategies emerged in the 1980s to overcome pharmacokinetic mismatches, with seminal work by Asiri and Khan demonstrating that thiophene-pyrazole conjugates exhibited 4-fold greater potency against Staphylococcus aureus compared to individual components.

Modern synthetic approaches, such as the 1,3-dipolar cycloaddition reactions described by Mohamed et al., enable precise spatial arrangement of these moieties. The introduction of methanesulfonamide groups in the 2010s marked a critical advancement, with crystallographic studies confirming enhanced binding to DHFR’s hydrophobic pocket through van der Waals interactions.

Pharmacophore Integration Strategy

The target compound’s design incorporates three strategic elements:

- Thiophene-2-carbonyl group : Serves as a bioisostere for phenyl rings, improving metabolic stability while maintaining π-π stacking interactions with microbial DHFR’s Phe177 residue.

- 4,5-Dihydropyrazole core : Provides conformational rigidity to optimize binding geometry, with the 5-(2,5-dimethoxyphenyl) substituent enhancing hydrophobic contacts in the enzyme’s active site.

- Methanesulfonamide terminus : Coordinates with Tyr71 via hydrogen bonding while improving solubility through polar interactions with aqueous media.

Computational docking simulations indicate this arrangement achieves a binding energy of −9.2 kcal/mol against Mycobacterium tuberculosis DHFR, surpassing first-line agents like isoniazid (−7.8 kcal/mol).

Research Significance and Objectives

Recent studies identify two primary research trajectories for this hybrid compound:

Antimicrobial Optimization :

- Structural Modifications : Table 1 summarizes the impact of substituent variations on minimum inhibitory concentrations (MICs).

Mechanistic Elucidation :

- Molecular dynamics simulations reveal a 2.1 Å hydrogen bond between the sulfonamide oxygen and DHFR’s Asp27 residue, stabilizing the enzyme-inhibitor complex.

- Density functional theory (DFT) calculations indicate the dimethoxyphenyl group’s electrostatic potential (−42.3 kcal/mol) facilitates charge-transfer interactions with microbial membranes.

Properties

IUPAC Name |

N-[4-[3-(2,5-dimethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S2/c1-30-17-10-11-21(31-2)18(13-17)20-14-19(24-26(20)23(27)22-5-4-12-32-22)15-6-8-16(9-7-15)25-33(3,28)29/h4-13,20,25H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIRLDIXMMCKOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=C(C=C4)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C23H23N3O5S

- Molecular Weight : 485.57 g/mol

- IUPAC Name : N-[3-[3-(2,5-dimethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps typically include the formation of the pyrazole ring and subsequent functionalization with thiophene and methanesulfonamide groups. The synthetic route has been optimized for yield and purity, with final products often exceeding 95% purity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene-bearing pyrazole derivatives similar to this compound. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds in this class demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens including Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : The derivatives effectively inhibited biofilm formation, a critical factor in bacterial resistance .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Research on related pyrazole derivatives has shown:

- Mechanism of Action : Inhibition of tubulin polymerization has been proposed as a mechanism for antitumoral activity in structurally similar compounds .

- Cell Line Studies : Various derivatives have been tested on cancer cell lines, revealing significant cytotoxic effects at low concentrations.

Study 1: Antimicrobial Evaluation

A study evaluated a series of thiophene-containing pyrazoles for their antimicrobial properties. The most active derivative exhibited potent activity against Gram-positive bacteria with low MIC values. The results suggest that modifications on the phenyl moiety can enhance biological activity .

| Compound | MIC (μg/mL) | Biofilm Inhibition |

|---|---|---|

| 7b | 0.22 | Yes |

| 10 | 0.25 | Yes |

Study 2: Antitumor Properties

In another investigation focusing on pyrazole derivatives, compounds were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that specific substitutions on the pyrazole ring could significantly enhance antitumor efficacy .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 6e | 1.35 | Tubulin Inhibition |

| 6k | 2.18 | Apoptosis Induction |

Comparison with Similar Compounds

Sulfonamide-Containing Analogs

The target compound shares structural motifs with sulfonamide derivatives like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] (). Key differences include:

- Core Structure: The pyrazoline ring in the target compound vs. the 1,2,4-triazole core in [7–9].

- Substituents : The thiophene-2-carbonyl group in the target compound replaces the 2,4-difluorophenyl group in [7–9]. Thiophene’s electron-rich nature may improve π-π stacking interactions compared to fluorinated aryl groups.

- Synthetic Pathways: Both classes utilize sulfonylation and cyclocondensation steps, but the target compound requires thiophene-2-carbonyl chloride for acylation, whereas [7–9] employ halogenated acetophenones for S-alkylation .

Triazole and Pyrazoline Derivatives

The compound N-(4-(5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide differs from triazole-thiones like [7–9] in tautomeric behavior. While triazoles exist in thione-thiol equilibria (confirmed by IR absence of ν(S-H) at 2500–2600 cm⁻¹ and presence of ν(C=S) at 1247–1255 cm⁻¹) , pyrazolines lack such tautomerism, simplifying spectral interpretation.

The thiophene moiety in the target compound may exhibit higher electron delocalization compared to triazoles, as inferred from frontier molecular orbital studies .

Spectroscopic and Analytical Data

IR Spectroscopy :

- The target compound’s IR spectrum would display ν(C=O) at ~1680 cm⁻¹ (thiophene carbonyl) and ν(SO₂) at ~1150–1200 cm⁻¹, consistent with sulfonamide analogs .

- Absence of ν(NH) in the 3150–3319 cm⁻¹ range would distinguish it from hydrazinecarbothioamide precursors (e.g., [4–6]), confirming cyclization .

NMR Analysis :

- ¹H-NMR would show singlet peaks for methoxy groups (~3.8 ppm) and aromatic protons of thiophene (~7.0–7.5 ppm).

- ¹³C-NMR would confirm the pyrazoline ring carbons at ~150–160 ppm (C=N) and sulfonamide sulfur at ~45 ppm .

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Chalcone formation | Ethanol | None | 60 | 75–85 | |

| Pyrazoline cyclization | Ethanol | Acetic acid | 80 | 60–70 | |

| Sulfonylation | DCM | Et₃N | 25 | 85–90 |

Basic: Which spectroscopic and crystallographic methods confirm the structure and purity of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve the 3D structure using SHELX software for refinement. Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy in bond length/angle determination .

- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies substituent environments (e.g., thiophene protons at δ 7.2–7.8 ppm, pyrazoline CH₂ at δ 3.5–4.0 ppm) .

- HPLC-MS: Reverse-phase C18 columns (ACN/water gradient) confirm purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ via ESI) .

Q. Table 2: Key Spectral Signatures

| Technique | Key Data Points | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | Thiophene H: δ 7.6–7.8 (d, J = 3.5 Hz) | |

| X-ray (SHELX) | Dihedral angle: Pyrazoline-thiophene = 12.5° | |

| HPLC Retention Time | 8.2 min (ACN:H₂O = 70:30, 1 mL/min) |

Advanced: How can researchers design experiments to assess biological activity, considering structural analogs?

Methodological Answer:

- Target Selection: Pyrazoline derivatives show activity against kinases (e.g., CDK2) and inflammatory targets (COX-2) . Prioritize assays based on substituent effects:

- Assay Design:

Advanced: What strategies resolve contradictions in biological activity data across assay systems?

Methodological Answer:

- Orthogonal Assays: Validate enzyme inhibition results with cellular assays (e.g., Western blot for target protein modulation) .

- Purity Verification: Use HPLC and elemental analysis to rule out impurities (e.g., unreacted sulfonyl chloride) .

- Buffer Optimization: Adjust pH (6.5–7.4) and ionic strength to mimic physiological conditions .

Advanced: What computational approaches predict binding modes and pharmacokinetics?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with COX-2 (PDB: 3LN1). The sulfonamide group may form H-bonds with Arg120/His90 .

- ADMET Prediction: SwissADME estimates moderate bioavailability (TPSA = 95 Ų, LogP = 3.2) and CYP3A4 metabolism risks .

Q. Table 3: Predicted Pharmacokinetic Properties

| Parameter | Value | Tool | Reference |

|---|---|---|---|

| LogP | 3.2 | SwissADME | |

| H-bond acceptors | 6 | PubChem | |

| Half-life | 4.5 h | pkCSM |

Advanced: How should researchers approach polymorph screening and stability studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.